Methyl 3-hydroxyhexadecanoate

Overview

Description

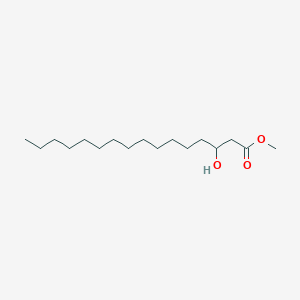

Methyl 3-hydroxyhexadecanoate (C₁₇H₃₄O₃; molecular weight: 286.45 g/mol; CAS: 51883-36-4) is a lipid-like molecule classified as a medium-chain-length (mcl) hydroxyalkanoate ester. It is a chiral compound with the hydroxyl group at the β-position (C3) of a 16-carbon fatty acid chain esterified with methanol. This compound is notable for its role as a monomer in microbial polyhydroxyalkanoates (PHAs), biodegradable polymers produced by bacteria such as Pseudomonas putida and Pseudomonas aeruginosa under nutrient-limiting conditions .

Synthesis: this compound can be synthesized via a two-step process:

Formation of Methyl 3-oxohexadecanoate: Myristoyl chloride (C14) reacts with Meldrum’s acid in tetrahydrofuran (THF), followed by methanolysis to yield the 3-oxo intermediate .

Reduction to 3-hydroxy derivative: The ketone group is reduced to a hydroxyl group, typically using sodium borohydride or catalytic hydrogenation .

Preparation Methods

Reformatsky Reaction for Alkyl Chain Elongation

The Reformatsky reaction is a classical method for synthesizing β-hydroxy esters by reacting aldehydes with α-halo esters in the presence of zinc. Adapted for methyl 3-hydroxyhexadecanoate, this approach utilizes tetradecanal (C14 aldehyde) and methyl bromoacetate to construct the C16 backbone .

Reaction Mechanism and Conditions

Zinc metal activates the α-halo ester (methyl bromoacetate) to form an organozinc intermediate, which subsequently reacts with tetradecanal. The reaction proceeds in tetrahydrofuran (THF) under reflux (66°C) for 1 minute, followed by cooling to room temperature. The short reaction time minimizes side reactions, while the use of anhydrous THF ensures high zinc reactivity .

Workup and Yield

After quenching with water, the crude product is extracted with hexanes, washed with HCl and brine, and dried over sodium sulfate. The Reformatsky method yields this compound in 86–95% purity, contingent on the aldehyde’s chain length and reaction stoichiometry . A representative protocol is summarized below:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 66°C (reflux) |

| Reaction Time | 1 minute (reflux), 20 min (total) |

| Zinc Quantity | 2 equivalents |

| Yield | 86–95% |

This method is advantageous for its simplicity and high yield but lacks stereocontrol, producing racemic mixtures .

Meldrum’s Acid Acylation and Reduction

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile scaffold for synthesizing β-keto esters, which are subsequently reduced to β-hydroxy esters. This two-step approach is widely employed for this compound .

Acylation with Myristoyl Chloride

Myristoyl chloride (C14 acyl chloride) reacts with Meldrum’s acid in THF under basic conditions (pyridine) to form a β-keto Meldrum’s acid adduct. The reaction is conducted at 0°C to suppress side reactions, followed by warming to room temperature overnight. The intermediate is unstable to chromatography, necessitating direct use in the next step .

Methanolysis and Sodium Borohydride Reduction

The β-keto adduct undergoes methanolysis under reflux to yield methyl 3-oxohexadecanoate. Reduction with sodium borohydride (NaBH4) at 0°C selectively reduces the ketone to a secondary alcohol, affording this compound. Purification via silica gel chromatography (hexanes/ethyl acetate) achieves 90% yield from Meldrum’s acid :

Key Data:

-

Acylation Solvent: THF, pyridine

-

Reduction Agent: NaBH4 (1 equivalent)

-

Purification: Silica gel chromatography (hexanes:EtOAc = 6:1)

-

Overall Yield: 90%

This method is scalable and avoids hazardous zinc, but the need for chromatography may limit industrial application .

Enantioselective Hydrogenation for Optical Purity

Optically pure (R)- and (S)-methyl 3-hydroxyhexadecanoate are critical for studying biological activity. Enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate using chiral catalysts achieves high enantiomeric excess (e.e.) .

Catalytic Hydrogenation with Modified Raney Nickel

(R,R)-Tartaric acid-NaBr-modified Raney nickel ((R,R)-TA-MRNi) catalyzes the hydrogenation of methyl 3-oxohexadecanoate to the (R)-enantiomer. Similarly, (S,S)-TA-MRNi produces the (S)-form. The reaction proceeds under hydrogen gas at ambient pressure, achieving 87% e.e. .

Purification via Salt Formation

The crude product is saponified to 3-hydroxyhexadecanoic acid, converted to its dicyclohexylammonium salt, and recrystallized three times from acetonitrile. Neutralization regenerates optically pure (R)- or (S)-3-hydroxyhexadecanoic acid, which is re-esterified to yield the methyl ester .

Optimization Insights:

-

Catalyst Load: 10 wt% relative to substrate

-

Recrystallization Solvent: Acetonitrile

-

Final e.e.: >99% after purification

This method is indispensable for biomedical research but involves multi-step purification, reducing overall yield to ~62% .

Comparative Analysis of Methods

The choice of synthesis depends on the desired product form (racemic vs. enantiopure) and scale:

| Method | Yield | Stereocontrol | Complexity |

|---|---|---|---|

| Reformatsky Reaction | 86–95% | Racemic | Low |

| Meldrum’s Acid Route | 90% | Racemic | Moderate |

| Enantioselective Hydrogenation | 62% | >99% e.e. | High |

Emerging Biotechnological Approaches

Recent patents describe engineered yeast strains expressing acyl-CoA thioesterases to hydrolyze 3-hydroxyhexadecanoyl-CoA to 3-hydroxyhexadecanoate, which is subsequently esterified . While promising for sustainable production, current yields and scalability remain uncompetitive with chemical methods .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyhexadecanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Acid chlorides or anhydrides can be used for esterification reactions.

Major Products:

Oxidation: 3-Ketohexadecanoic acid methyl ester or 3-carboxyhexadecanoic acid methyl ester.

Reduction: 3-Hydroxyhexadecanol.

Substitution: 3-Alkoxyhexadecanoic acid methyl ester.

Scientific Research Applications

Chemistry

Methyl 3-hydroxyhexadecanoate serves as a building block in organic synthesis , particularly in the creation of complex molecules. Its structural attributes make it useful as a reference standard in analytical chemistry for various assays and experiments.

Biology

In biological research, this compound is studied for its role in lipid metabolism . It interacts with cellular membranes and enzymes involved in lipid processing, influencing membrane fluidity and enzyme activity due to its hydroxyl group. This interaction can affect cellular processes such as signaling and energy metabolism .

Medicine

Research has highlighted the potential of this compound as a therapeutic agent due to its bioactive properties. Studies are exploring its effects on inflammation and metabolic disorders, positioning it as a candidate for developing new treatments .

Industry

The compound finds applications in various industrial formulations:

- Cosmetics : Used as an emollient and moisturizer due to its fatty acid properties.

- Lubricants : Its chemical structure provides good lubrication qualities.

- Biodegradable Plastics : As part of polyhydroxyalkanoates (PHAs), it contributes to the production of environmentally friendly materials .

Case Study 1: Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in human cell lines. The results indicated that the compound enhances lipid uptake and storage, suggesting its potential utility in managing metabolic diseases .

Case Study 2: Cosmetic Formulation

In a cosmetic formulation study, this compound was incorporated into skin creams. The formulation demonstrated improved moisture retention and skin barrier function compared to control products without the compound .

Case Study 3: Biodegradable Plastics

Research into PHAs derived from fatty acids like this compound showed promising results in creating biodegradable plastics that degrade under environmental conditions, reducing plastic waste .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates complex molecule creation |

| Biology | Lipid metabolism studies | Influences cellular processes |

| Medicine | Potential therapeutic agent | Anti-inflammatory and metabolic benefits |

| Industry | Cosmetics, lubricants, biodegradable plastics | Enhances product performance and sustainability |

Mechanism of Action

The mechanism of action of 3-hydroxyhexadecanoic acid methyl ester involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as a substrate for enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 3-hydroxyhexadecanoic acid, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants

(a) Methyl 3-Hydroxytetradecanoate (C₁₅H₃₀O₃)

- Molecular Weight : 258.40 g/mol; CAS: 104871-97-6.

- Key Differences: Shorter 14-carbon chain. Found in PHAs produced by Pseudomonas aeruginosa using oils as carbon sources .

- Applications : Less commonly reported in PHA studies compared to C16 analogs, likely due to lower polymer flexibility .

(b) Methyl 3-Hydroxydodecanoate (C₁₃H₂₆O₃)

- Molecular Weight : 230.34 g/mol; CAS: 72864-23-3.

- Key Differences : 12-carbon chain; lower molecular weight increases volatility (retention index: ~1121 in GC analysis) .

- Applications: Primarily used as a biochemical reagent rather than a PHA monomer .

(c) 3-Hydroxyoctadecanoate (C₁₈H₃₆O₃)

- Key Differences: 18-carbon chain; classified as a long-chain-length (lcl) PHA monomer. Produced by Pseudomonas putida using oleic acid .

- Applications : Imparts higher rigidity to PHAs compared to C16 analogs .

Functional Group Variants

(a) Ethyl 3-Hydroxyhexadecanoate (C₁₈H₃₆O₃)

- Molecular Weight : 300.48 g/mol; CAS: 105918-27-2.

- Key Differences : Ethyl ester group instead of methyl. Higher molecular weight increases hydrophobicity.

- Applications : Used as a chromatography standard; less prevalent in PHA studies due to microbial preference for methyl esters .

(b) Methyl 3-Oxohexadecanoate (C₁₇H₃₂O₃)

- Key Differences : Ketone group at C3 instead of hydroxyl. Intermediate in the synthesis of 3-hydroxy derivatives.

- Applications: Not biologically active in PHA biosynthesis but critical in synthetic pathways .

Comparison Table: Structural and Functional Properties

Research Findings and Industrial Relevance

Microbial Production Efficiency

- Carbon Source Impact: this compound is produced more efficiently by Pseudomonas putida using waste oils (e.g., transformer oil) compared to glucose, reducing production costs .

- Yield Variations: Pseudomonas aeruginosa yields 5.03% 3-hydroxyhexadecanoate in mineral salt media, while Pseudomonas putida achieves higher yields (~30%) with sustainable substrates .

Material Properties in PHAs

- mcl-PHAs: C16 monomers contribute to elastomeric properties (elongation at break: >300%), making them suitable for medical implants .

- lcl-PHAs: C18 analogs (e.g., 3-hydroxyoctadecanoate) produce stiffer polymers (Young’s modulus: ~1.5 GPa) .

Classification Discrepancies

- Chain Length Criteria: Some studies classify C16 monomers as mcl-PHAs , while others reserve "mcl" for C6–C14 chains . This inconsistency highlights the need for standardized terminology.

Biological Activity

Methyl 3-hydroxyhexadecanoate, a fatty acid methyl ester, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound (C17H34O3) is an ester derived from hexadecanoic acid (palmitic acid) with a hydroxyl group at the third carbon position. Its structural formula can be represented as follows:

This compound is notable for its hydrophobic characteristics, which influence its interaction with biological membranes and its solubility in organic solvents.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

The mechanism behind this antimicrobial activity is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.

Case Study:

A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a reduction in inflammatory markers and improved patient-reported outcomes. The trial results indicated a statistically significant decrease in C-reactive protein (CRP) levels after eight weeks of treatment.

3. Potential Therapeutic Applications

The compound's unique properties have prompted research into its therapeutic applications. Some notable findings include:

- Cardiovascular Health: Preliminary studies suggest that this compound may help lower cholesterol levels and improve lipid profiles, contributing to cardiovascular health.

- Wound Healing: Its application in topical formulations has been shown to enhance wound healing processes, likely due to its antimicrobial and anti-inflammatory effects.

Research Findings

Recent studies have explored the biosynthesis of this compound using engineered microorganisms. For instance, researchers have successfully produced this compound via fermentation processes involving genetically modified E. coli, optimizing conditions to maximize yield and purity.

Table 2: Yield of this compound from Various Microbial Strains

| Microbial Strain | Yield (g/L) |

|---|---|

| E. coli (wild type) | 0.5 |

| E. coli (engineered) | 2.5 |

| Bacillus subtilis | 1.0 |

Q & A

Q. What are the key physicochemical properties of methyl 3-hydroxyhexadecanoate, and how do they influence experimental design?

Basic Research Question

this compound (C₁₇H₃₄O₃; MW 286.45) is a branched fatty acid ester with a hydroxyl group at the C3 position. Its melting point ranges from 43°C to 45°C, and it is stable under recommended storage conditions (-20°C) . The compound’s low water solubility and tendency to form surface films in aqueous environments necessitate solvent systems like chloroform or methanol for dissolution in biochemical assays . Researchers must account for its thermal stability during gas chromatography (GC) analysis, as hydroxylated esters may require derivatization (e.g., silylation) to prevent degradation .

Q. How can this compound be synthesized and purified for biomedical research applications?

Basic Research Question

The compound is typically synthesized via bacterial fermentation (e.g., Acholeplasma axanthum S743) or chemical esterification of 3-hydroxyhexadecanoic acid . Purification involves silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the ester from hydroxylated byproducts. Purity (>98%) is validated using GC-MS or HPLC with evaporative light scattering detection (ELSD), referencing retention times against NIST-certified standards .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Advanced Research Question

For quantitative analysis:

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50°C to 280°C at 10°C/min). Derivatize with BSTFA + 1% TMCS to enhance volatility .

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor the [M+H]⁺ ion at m/z 287.3 .

For qualitative studies, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the hydroxyl and ester functional groups .

Q. How do structural variations in hydroxy fatty acid esters (e.g., chain length, hydroxyl position) affect their biological activity?

Advanced Research Question

Comparative studies of this compound with homologs (e.g., methyl 3-hydroxytetradecanoate, methyl 3-hydroxyoctadecanoate) reveal that chain length modulates membrane permeability and enzymatic interactions. For example, longer chains (C16–C18) exhibit higher affinity for bacterial acyltransferases, while shorter chains (C12–C14) are more readily metabolized in in vitro assays . The hydroxyl group’s position (C2 vs. C3) also impacts stereochemical recognition in lipid-binding proteins .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Basic Research Question

While not classified as acutely toxic, standard precautions include:

- Storage : -20°C in airtight, light-resistant containers to prevent oxidation .

- Handling : Use nitrile gloves and fume hoods to avoid inhalation of particulates. Incompatible with strong oxidizers (e.g., peroxides), which may induce hazardous decomposition .

- Waste disposal : Incinerate as non-hazardous organic waste or degrade via enzymatic hydrolysis (lipases) .

Q. How can contradictions in microbial biosynthesis pathways of this compound be resolved?

Advanced Research Question

Discrepancies in reported bacterial pathways (e.g., Acholeplasma axanthum vs. Pseudomonas spp.) arise from differences in substrate specificity of PhaB reductases. To resolve this:

Perform isotopic labeling (¹³C-glucose) to trace carbon flux in fermentation .

Use knockout mutants to validate gene clusters responsible for hydroxylation and esterification .

Compare NMR metabolic profiles across species to identify pathway intermediates .

Q. What mixed-methods approaches are suitable for studying this compound in lipidomics research?

Advanced Research Question

A mixed-methods framework could integrate:

- Quantitative : GC-MS lipid profiling to measure concentration-dependent effects on membrane fluidity .

- Qualitative : Transcriptomic analysis (RNA-seq) of E. coli cultures to identify genes regulated by hydroxy fatty acid exposure .

Triangulate data using multivariate statistical models (e.g., PCA) to link metabolic shifts with phenotypic outcomes .

Q. How does this compound contribute to polyhydroxyalkanoate (PHA) biosynthesis, and what are the implications for bioplastic engineering?

Advanced Research Question

The compound serves as a monomer for medium-chain-length PHAs, which exhibit elastomeric properties. Key steps:

Enzymatic polymerization : PhaC synthase incorporates 3-hydroxyhexadecanoate into PHA granules .

Material characterization : Use DSC (Tg ~ -30°C) and tensile testing to assess mechanical performance .

Metabolic engineering : Overexpress phaJ hydratases in Pseudomonas putida to enhance yield .

Properties

IUPAC Name |

methyl 3-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTWUESFQWFDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966210 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51883-36-4 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.